N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide involves complex chemical reactions, often utilizing chlorophenyl and sulfonyl groups as key components. For instance, the synthesis of related acetamide derivatives has been detailed, highlighting the methods used to combine various chemical groups to form the desired compound (Jansukra et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often involves X-ray crystallography and vibrational spectroscopy to determine the geometric equilibrium and interactions within the molecule. For example, the molecular structure of related compounds has been analyzed, revealing insights into intramolecular and intermolecular hydrogen bonding and the effects of rehybridization and hyperconjugation on the molecule's stability (Mary et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives typically explore the reactivity of the chlorophenyl and sulfonyl groups. The compound's chemical properties are influenced by its ability to form hydrogen bonds and its interactions with other molecules. Studies on related compounds have shown how the presence of chloro and sulfonyl groups affects the molecule's reactivity and interactions (Gowda et al., 2008).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in various environments. The crystal structure analysis, for example, provides insights into the molecule's arrangement and how it influences the compound's physical properties (Saravanan et al., 2016).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the compound's reactivity, stability, and interactions with other chemical species. Studies on related compounds have employed spectroscopic methods and theoretical calculations to explore these aspects, revealing the compound's potential for forming stable structures and its reactivity under various conditions (Choudhary et al., 2014).
properties
IUPAC Name |
N-(2-chlorophenyl)-N-(4-chlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-10(18)17(14-5-3-2-4-13(14)16)21(19,20)12-8-6-11(15)7-9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAMOUDAQYMQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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